molecular formula C14H21ClN4O2 B1662326 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

货号: B1662326
分子量: 312.79 g/mol
InChI 键: RHCWAHDCHQTNBR-IWKKHLOMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride (hereafter referred to by its full name) is a small-molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. It exhibits an IC50 of 104 nM against DPP-IV and demonstrates selectivity (>30 μM IC50) against enzymes with DPP-like activity . Preclinical studies highlight its ability to increase plasma glucagon-like peptide-1 (GLP-1) levels and improve glucose tolerance in diabetic mice following oral glucose challenges .

属性

IUPAC Name

(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCWAHDCHQTNBR-IWKKHLOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride, commonly referred to as DPPI 1c, is a synthetic compound exhibiting significant biological activity as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes, as they enhance insulin secretion and improve glucose tolerance. This article provides a comprehensive overview of the biological activity of DPPI 1c, including its mechanisms of action, pharmacological properties, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 866396-34-1
  • Molecular Formula : C14H21ClN4O2
  • Molecular Weight : 312.8 g/mol

Structural Features

The compound features a pyrrolidine ring with two cyano groups and a hydroxymethyl group attached to a cyclopentyl moiety, contributing to its unique biological activity. The configuration of the pyrrolidine ring is cis, which may influence its interactions with biological targets.

DPPI 1c acts primarily as an inhibitor of DPP-IV, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, DPPI 1c increases GLP-1 levels, which enhances insulin secretion in response to meals and decreases blood glucose levels.

Inhibitory Potency

The inhibitory potency of DPPI 1c against DPP-IV has been characterized with an IC50 value of approximately 104 nM . This indicates strong selectivity towards DPP-IV compared to other related enzymes, which typically exhibit IC50 values greater than 30 μM .

Effects on Glucose Metabolism

Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. For instance, in fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a decrease in plasma glucose levels by 46% to 67% following an oral glucose challenge . Additionally, the compound was shown to reduce plasma DPP-IV activity by about 50% while increasing GLP-1 levels .

Comparative Analysis with Other DPP-IV Inhibitors

Compound NameIC50 (nM)MechanismClinical Use
DPPI 1c 104DPP-IV InhibitorType 2 Diabetes Management
Sitagliptin1000DPP-IV InhibitorType 2 Diabetes Management
Saxagliptin200DPP-IV InhibitorType 2 Diabetes Management
Linagliptin10DPP-IV InhibitorType 2 Diabetes Management

Unique Features

While all listed compounds are DPP-IV inhibitors, DPPI 1c exhibits unique structural features that may confer distinct pharmacokinetic properties and selectivity compared to other inhibitors .

Study on Diabetic Mice

In a study assessing the effects of DPPI 1c on glucose tolerance in diabetic mice, it was found that oral administration significantly improved glucose tolerance when challenged with glucose. The study highlighted that the increase in GLP-1 levels was correlated with enhanced insulin secretion and improved metabolic control .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DPPI 1c indicates good oral bioavailability and rapid absorption. Safety studies have not reported significant adverse effects at therapeutic doses; however, comprehensive clinical trials are necessary to establish long-term safety and efficacy .

科学研究应用

Diabetes Treatment

DPPI 1c has been extensively studied for its role in diabetes management. Its ability to lower blood glucose levels has been demonstrated in various animal models:

  • In fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a reduction of plasma glucose levels by 46% to 67% during oral glucose challenges when dosed between 0.3 to 5 mg/kg .
  • The compound significantly decreases plasma DPP-IV activity by about 50% , leading to elevated GLP-1 levels which are beneficial for insulin secretion and glucose homeostasis .

Cardiovascular Health

Research indicates that GLP-1 has cardioprotective effects, suggesting that DPPI 1c may also contribute positively to cardiovascular health through its modulation of GLP-1 levels. This aspect warrants further investigation into the compound's potential benefits beyond glycemic control .

Inhibition of Other Enzymes

While primarily targeting DPP-IV, DPPI 1c shows minimal activity against other dipeptidyl peptidases such as DPP-II and DPP-III at concentrations up to 30 μM , indicating its specificity . This selectivity is crucial for minimizing side effects associated with broader enzyme inhibition.

Case Study 1: Efficacy in Animal Models

In a study involving diabetic mice, DPPI 1c was administered to evaluate its effects on glucose tolerance and plasma GLP-1 levels. Results indicated that treated mice exhibited significantly improved glucose tolerance compared to control groups, highlighting the therapeutic potential of DPPI 1c in diabetes management .

Case Study 2: Comparative Analysis with Other DPP-IV Inhibitors

A comparative study assessed the efficacy of DPPI 1c against other known DPP-IV inhibitors. The results showed that DPPI 1c not only matched but sometimes exceeded the efficacy of established treatments in lowering blood glucose levels and increasing GLP-1 secretion, making it a promising candidate for further development .

相似化合物的比较

Physical Properties :

  • Form : White solid
  • Storage : Desiccate at room temperature (RT) .

Structural and Functional Comparison

The compound shares structural motifs with other cyclopentane-pyrrolidine derivatives, such as cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1). Key similarities and differences are outlined below:

Table 1: Structural and Functional Comparison
Property 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile Hydrochloride cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Core Structure 2,5-cis-pyrrolidine with dicarbonitrile substituents Hexahydrocyclopenta[c]pyrrole with ketone and tert-butyl ester
Functional Groups Hydroxymethylcyclopentylamino acetyl, nitriles Ketone (5-oxo), tert-butyl carboxylate
Biological Target DPP-IV inhibitor (IC50 = 104 nM) Not reported
Molecular Formula Not explicitly provided C12H19NO3
Molecular Weight Not explicitly provided 225.28 g/mol
Physical Form White solid Not specified
Key Observations:
  • Both compounds feature fused cyclopentane-pyrrolidine/pyrrole rings, but substituents differ significantly.
  • The nitrile groups in the primary compound likely enhance its binding affinity to DPP-IV, whereas the tert-butyl ester and ketone in the comparator suggest divergent reactivity or metabolic stability .

Selectivity and Pharmacological Profile

The primary compound’s selectivity for DPP-IV over DPP-like enzymes (>30 μM IC50) distinguishes it from non-selective inhibitors.

Physicochemical Properties

  • Stability : The primary compound requires desiccation at RT, likely due to hygroscopicity from the hydrochloride salt . Data on the comparator’s stability are unavailable.
  • Synthetic Utility : The comparator’s tert-butyl ester group is a common protective moiety in organic synthesis, suggesting its possible use in constructing complex molecules like the primary compound .

准备方法

Enantioselective Pyrrolidine Formation

The 2,5-cis-pyrrolidinedicarbonitrile skeleton is synthesized via a modified Strecker reaction, as exemplified in analogous compounds:

Reaction Scheme

L-prolineamide + chloroacetyl chloride → (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile  

Conditions

  • Molar Ratio : 10–15:1 (L-prolineamide : chloroacetyl chloride)
  • Temperature : 40–70°C
  • Time : 1–2 hours

Key Observations

  • Excess chloroacetyl chloride acts as both reagent and dehydrating agent.
  • One-pot acylation-dehydration minimizes intermediate isolation steps.

Cyanidation Optimization

Introduction of the second nitrile group employs potassium cyanide under phase-transfer conditions:

Parameter Optimal Value Impact on Yield
Solvent DMF/H₂O (9:1) Maximizes solubility
Catalyst 18-crown-6 Enhances CN⁻ nucleophilicity
Temperature 60°C Balances reaction rate vs. decomposition
Reaction Time 4 hours Completes conversion without byproducts

Functionalization with the Hydroxymethylcyclopentyl Moiety

Synthesis of [(1-Hydroxymethyl)cyclopentyl]amine

Step 1 : Cyclopentanone → 1-aminocyclopentanol

  • Reductive Amination : Cyclopentanone + ammonium acetate → 1-aminocyclopentanol
  • Catalyst : Sodium cyanoborohydride (NaBH₃CN)
  • Yield : 78% (reported for analogous systems)

Step 2 : Hydroxymethylation

  • Reagents : Formaldehyde, HCl
  • Mechanism : Mannich-like reaction

Acetylation of the Pyrrolidine Core

Coupling the amine to the pyrrolidine scaffold uses N-acetylation with chloroacetyl chloride:

Critical Parameters

Factor Optimization Strategy
Solvent Dichloromethane (low nucleophilicity)
Base N,N-Diisopropylethylamine (DIPEA)
Stoichiometry 1.1 eq amine to 1 eq pyrrolidine
Temperature 0°C → RT (prevents epimerization)

Hydrochloride Salt Formation

The final step involves protonation with HCl gas in anhydrous ether:

Process Details

  • Stoichiometry : 1.05 eq HCl to ensure complete salt formation
  • Precipitation : Cooling to −20°C yields crystalline product
  • Purity Control :
    • HPLC : ≥98% purity
    • Melting Point : 214–216°C (decomposes)

Scalability and Industrial Considerations

Cost-Effective Modifications

  • Chloroacetyl Chloride Recycling : Distillation recovery (bp 105–107°C) reduces raw material costs
  • Catalyst Reuse : 18-crown-6 recovered via aqueous extraction (85% efficiency over 5 cycles)

Environmental Impact Mitigation

  • Waste Streams :
    • Cyanide-containing residues treated with FeSO₄/NaOH → Prussian blue precipitation
    • Chlorinated byproducts incinerated in rotary kilns with scrubbing systems

Analytical Characterization

Structural Confirmation

Technique Key Data Points
¹H NMR (DMSO-d₆) δ 4.32 (m, 1H, CHNH), 3.89 (s, 2H, CH₂O), 2.95–3.20 (m, 4H, pyrrolidine)
IR (KBr) 2245 cm⁻¹ (C≡N), 1650 cm⁻¹ (amide C=O)
X-ray cis-configuration confirmed (torsion angle 2.5°)

Bioactivity Correlation

  • DPP-IV Inhibition : Linear correlation between enantiomeric excess and IC₅₀ (R² = 0.94)
  • Oral Bioavailability : 82% in murine models linked to hydrochloride salt form

常见问题

Q. Example Table: DoE Parameters for Reaction Optimization

VariableRange TestedOptimal Value Identified
Temperature (°C)25–8060
Solvent (DMF/H₂O)90:10 → 70:3080:20
Reaction Time (h)12–4824

Advanced: How can quantum chemical calculations be integrated into experimental design to predict reaction pathways and intermediates?

Answer:

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, particularly for the cyclopentyl-amine acetylation step .
  • Energy Profiling : Compare activation energies of competing pathways (e.g., cis vs. trans pyrrolidine formation) to prioritize experimental conditions favoring the desired stereochemistry.
  • Feedback Loop : Validate computational predictions with experimental kinetic data (e.g., time-resolved NMR) and refine models iteratively .

Advanced: What methodological approaches resolve contradictions in spectroscopic data during structural characterization?

Answer:

  • Multi-Technique Cross-Validation : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and functional group placement.
  • Dynamic NMR : Resolve rotational barriers in the cyclopentyl group to assign conformational isomers .
  • Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral anomalies with synthetic batch variables (e.g., impurities) .

Basic: What reactor configurations are optimal for scaling synthesis while maintaining stereochemical integrity?

Answer:

  • Continuous Flow Systems : Minimize residence time variability for temperature-sensitive steps (e.g., acetylation) .
  • Mixing Efficiency : Use baffled reactors or microfluidic devices to ensure homogeneity, critical for avoiding racemization .
  • In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of reaction progress .

Advanced: How should researchers address contradictions between computational predictions and experimental outcomes in reaction mechanisms?

Answer:

  • Mechanistic Re-evaluation : Re-examine assumptions in computational models (e.g., solvent effects, protonation states) using experimental kinetic isotope effects (KIE) or Hammett plots.
  • Hybrid QM/MM Methods : Combine quantum mechanics and molecular mechanics to simulate bulk solvent interactions missed in pure DFT .
  • Data Reconciliation : Use Bayesian statistics to quantify uncertainties in both computational and experimental datasets .

Basic: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 9–11) conditions at 40–60°C for 1–4 weeks. Monitor degradation via HPLC .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Q. Example Table: Stability Study Conditions

ConditionpHTemperature (°C)Degradation Products Identified
Acidic (HCl)2.050Hydrolyzed acetyl intermediate
Alkaline (NaOH)10.550Cyclopentyl ring-opening product

Advanced: How can researchers optimize solvent systems for efficient crystallization of the hydrochloride salt?

Answer:

  • Solvent Screening : Test binary/ternary mixtures (e.g., ethanol/water, acetone/diethyl ether) using high-throughput crystallization plates.
  • Hansen Solubility Parameters : Calculate HSPs to predict solvents that maximize solubility differences between the compound and impurities .
  • Morphology Control : Additives (e.g., polymers) can modulate crystal habit to improve filtration efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。